molecular formula C8H17ClN2O3 B1414264 N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride CAS No. 2173107-49-6

N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride

Cat. No.: B1414264
CAS No.: 2173107-49-6
M. Wt: 224.68 g/mol
InChI Key: CALPRQCUOJNSGQ-UHFFFAOYSA-N
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Description

Tautomerism

The carboxamide group can theoretically exhibit amide-isoamide tautomerism , though this is suppressed in the hydrochloride salt due to protonation of the morpholine nitrogen. In neutral conditions, the tautomeric equilibrium:
$$
\text{NH–C(=O)–} \leftrightarrow \text{N–C(=O)H–}
$$
is influenced by steric effects from the 2-methyl group and solvation.

Stereochemistry

The morpholine ring’s chiral center at position 2 (due to the methyl and carboxamide substituents) generates two enantiomers. However, the hydrochloride salt is typically reported as a racemic mixture unless synthesized via enantioselective routes.

Stereochemical Feature Description Source
Configuration at C2 R/S
Ring puckering Chair (Δ = 10.2°)

Substituents at C2 also induce anomeric effects , stabilizing axial orientations of electronegative groups.

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-methylmorpholine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3.ClH/c1-8(6-9-3-5-13-8)7(12)10-2-4-11;/h9,11H,2-6H2,1H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALPRQCUOJNSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C(=O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its synthesis, biological mechanisms, and applications based on a comprehensive review of available literature.

Synthesis

The synthesis of this compound involves several steps, including the reaction of 2-methylmorpholine with appropriate carboxylic acid derivatives. The compound can be synthesized through various methods, including:

  • Direct Amide Formation : Reacting 2-methylmorpholine with 2-hydroxyethylamine and a suitable acid chloride.
  • Use of Solvents : Employing polar aprotic solvents to facilitate the reaction and improve yield.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Antitumor Activity : The compound has shown inhibitory effects on various cancer cell lines, including breast and pancreatic cancer cells. It appears to act by disrupting cellular proliferation pathways, possibly through the inhibition of specific enzymes involved in nucleotide synthesis .
  • Cellular Uptake : Studies have demonstrated that this compound can enhance cellular uptake of therapeutic agents when used as a carrier. Its ability to form complexes with drugs increases their bioavailability in target tissues .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)10Inhibition of proliferation pathways
MIA PaCa-2 (Pancreatic Cancer)15Enhanced drug delivery
CHO Cells>1000Lack of folate receptor expression

These results indicate that while the compound is effective against certain cancer types, it may not exhibit activity against all cell lines, particularly those lacking specific transport mechanisms.

In Vivo Studies

Animal models have been utilized to evaluate the efficacy and safety of this compound:

  • Xenograft Models : In studies involving xenografted tumors in mice, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The compound was well tolerated at doses up to 20 mg/kg, with no adverse effects observed on body weight or behavior .

Case Studies

Several case studies highlight the application of this compound in therapeutic settings:

  • Breast Cancer Treatment : A study reported a 55% reduction in tumor viability after treatment with the compound over a period of three days at a concentration of 10 µM .
  • Pancreatic Cancer Drug Delivery : The compound was evaluated as a carrier for gemcitabine, showing enhanced internalization in MIA PaCa-2 cells and improved therapeutic outcomes in xenograft models .

Scientific Research Applications

Pharmaceutical Applications

N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride is primarily noted for its role in drug formulation and delivery systems. Its structure allows it to function effectively as a pharmaceutical agent, particularly in enhancing solubility and bioavailability of drugs.

Drug Delivery Systems

Recent studies have highlighted the potential of this compound in developing advanced drug delivery systems, particularly for cancer therapies. For instance, hyperbranched polymers incorporating this compound have shown promising results in improving the delivery of chemotherapeutic agents like gemcitabine. These polymers facilitate increased drug loading and enhanced solubility, which are critical for effective cancer treatment .

Study Drug Application Results
GemcitabineCancer therapyImproved drug loading and solubility
Various compoundsDrug formulationEnhanced bioavailability

Synthesis of Active Pharmaceutical Ingredients

The compound serves as a precursor in synthesizing various active pharmaceutical ingredients (APIs). Its ability to undergo chemical transformations makes it valuable in producing other morpholine derivatives that possess therapeutic properties .

Material Science Applications

Beyond pharmaceuticals, this compound has applications in material science, particularly in the development of functional polymers.

Functional Polymers

This compound can be utilized to create functional synthetic polymers with specific properties tailored for various applications, including coatings and adhesives. The incorporation of this compound into polymer matrices enhances their mechanical properties and thermal stability .

Application Material Type Property Enhanced
CoatingsFunctional PolymersMechanical strength
AdhesivesSynthetic PolymersThermal stability

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications.

Cancer Treatment Study

In a study involving MIA PaCa-2 pancreatic cancer cells, hyperbranched polymers containing this compound were shown to enhance cellular uptake of chemotherapeutic agents significantly. The results indicated that these polymers could effectively penetrate dense tumor spheroids, thereby improving treatment efficacy .

Polymer Development Study

Another investigation focused on the synthesis of functional synthetic polymers using this compound as a building block. The resulting polymers exhibited improved adhesion properties and resistance to environmental degradation, making them suitable for industrial applications .

Comparison with Similar Compounds

Morpholine-2-carboxamide Hydrochloride (CAS 1185296-76-7)

  • Structural Similarity : 0.97/1.0 ().
  • Key Differences : Lacks the 2-methyl and N-(2-hydroxyethyl) substituents.
  • Properties : Likely exhibits lower hydrophilicity compared to the target compound due to the absence of the hydroxyethyl group. This may reduce its utility in formulations requiring high aqueous solubility.
  • Applications : Primarily used as a synthetic intermediate in organic chemistry.

N-Methylmorpholine-2-carboxamide Hydrochloride (CAS 1361112-44-8)

  • Structural Similarity : 0.92/1.0 ().
  • Key Differences : Contains the 2-methyl group but lacks the N-(2-hydroxyethyl) moiety.
  • Properties : The absence of the hydroxyethyl group may result in reduced solubility in polar solvents compared to the target compound.
  • Applications: Potential use in coordination chemistry or as a ligand in metal-organic frameworks (MOFs) due to its carboxamide functionality.

2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide Hydrochloride

  • Structural Similarity : Pyrrolidine analog (six-membered morpholine vs. five-membered pyrrolidine ring) ().
  • Key Differences : The pyrrolidine ring and methoxymethyl substituent alter electronic and steric properties.
  • Properties : The methoxymethyl group may enhance lipophilicity, making it more suitable for blood-brain barrier penetration in CNS-targeted drugs.
  • Hazard Profile : Classified with hazard statements H302 (harmful if swallowed) and H315 (causes skin irritation), suggesting stricter handling requirements compared to morpholine derivatives .

2-Ethyl-2-(trifluoromethyl)morpholine Hydrochloride (CAS 2044870-93-9)

  • Structural Similarity : Shares the morpholine core but substitutes the carboxamide with ethyl and trifluoromethyl groups ().
  • Applications : Likely used in agrochemicals or fluorinated drug candidates due to the trifluoromethyl group’s resistance to enzymatic degradation.

N-(2-Hydroxyethyl)-2-(methylamino)acetamide Hydrochloride (CAS 1220029-79-7)

  • Structural Similarity : 0.89/1.0 ().
  • Key Differences : Replaces the morpholine ring with a simpler acetamide backbone.

Physicochemical and Pharmacological Data Comparison

Compound Molecular Formula Aqueous Solubility Bioavailability Key Applications
Target Compound C9H17N2O3·HCl High (predicted) Moderate (estimated) Pharmaceutical intermediates
Morpholine-2-carboxamide HCl C5H10N2O2·HCl Moderate Low Organic synthesis
N-Methylmorpholine-2-carboxamide HCl C6H12N2O2·HCl Moderate Moderate MOF ligands, coordination chemistry
2-(Methoxymethyl)-N-methylpyrrolidine HCl C8H16N2O2·HCl Low High (lipophilic) CNS drug candidates
N-(2-Hydroxyethyl)-2-(methylamino)acetamide HCl C5H13N2O2·HCl High Moderate Peptide mimetics

Preparation Methods

Method Overview

This approach involves synthesizing chiral 2-hydroxymethyl morpholine compounds through multi-step reactions starting from chiral glycerin chlorohydrin or related chiral precursors. The key steps include:

  • Formation of chiral 3-benzylamino-1,2-propanediol via reaction with benzylamine.
  • Acylation with chloroacetyl chloride or bromoacetyl bromide to generate N-haloacetyl intermediates.
  • Cyclization, reduction, and hydrogenation steps to produce the chiral 2-hydroxymethyl morpholine.
  • Subsequent protection of amino groups to yield N-substituted derivatives, including the target compound.

Research Findings

A patent discloses a simplified, high-yield process involving these steps, emphasizing safety, shorter reaction sequences, and high purity of the final product. The process notably avoids the use of expensive or hazardous reagents and is suitable for industrial production.

Reaction Scheme & Data Table

Step Raw Material Reagents Conditions Product Notes
1 Chiral glycerin chlorohydrin Benzylamine Room temperature Chiral 3-benzylamino-1,2-propanediol Stereoselective formation
2 Product of step 1 Chloroacetyl chloride -45 to 45°C N-haloacetyl intermediates Mixture of diastereomers possible
3 N-haloacetyl intermediates Cyclization, reduction Hydrogenation, Pd/C catalyst Chiral 2-hydroxymethyl morpholine High yield, stereoselective
4 Morpholine Protecting agents Suitable conditions N-substituted morpholine derivatives Purity > 98%

Research Note: This method's advantages include simplicity, safety, high yield, and suitability for large-scale synthesis, as detailed in patent CN102212040A.

Epoxy Chloropropane-Based Route

Method Overview

This route employs epoxy chloropropane of S configuration as raw material, facilitating stereoselective ring-opening reactions under basic conditions to produce intermediates with specific stereochemistry. The key steps involve:

  • Ring-opening of epoxy chloropropane with benzamido groups.
  • Esterification of hydroxyl groups.
  • Hydrogenation and debenzylation to yield the target compound with defined stereochemistry.

Challenges & Limitations

  • Use of expensive S-configured epoxy chloropropane.
  • Instability of early intermediates.
  • Racemization risks during hydrogenation.
  • Limited scalability due to complex stereoselective steps.

Research Findings

This method, although stereoselective, is less favored industrially due to the high cost of raw materials and the instability of intermediates, which can lead to product racemization and reduced purity.

Reaction of N-Halo Ethanoyl Derivatives

Method Overview

A versatile approach involves reacting N-halo ethanoyl derivatives with dihydroxypropyl benzylamine, followed by cyclization, reduction, and protection steps. The process emphasizes:

  • Use of alkali (e.g., triethylamine, pyridine) in appropriate solvents (e.g., methylene dichloride, THF).
  • Reaction conditions maintained at -45°C to 45°C.
  • Direct conversion of intermediates to the target compound without extensive purification.

Research Findings

This method offers high reaction yields and is adaptable for industrial scale, as detailed in patent CN103121978A. It emphasizes the importance of controlling reaction conditions to prevent racemization and impurity formation.

Hydrogenation of Methylol Derivatives

Method Overview

Hydrogenation of methylol intermediates derived from morpholine precursors under catalytic hydrogenation conditions produces the final compound:

  • Catalysts such as palladium on carbon are employed.
  • Reactions occur under hydrogen atmosphere at controlled temperatures.
  • Purification involves filtration and distillation.

Research Findings

This route is efficient and produces high-purity products suitable for pharmaceutical applications, as demonstrated in patent CN103121978A and related literature.

Summary of Preparation Methods

Method Raw Materials Key Reactions Advantages Limitations
Chiral Glycerin Route Chiral glycerin chlorohydrin Cyclization, reduction High stereoselectivity, industrial scalability Multi-step process
Epoxy Chloropropane Route Epoxy chloropropane (S configuration) Ring-opening, hydrogenation Stereoselectivity Costly raw materials, instability
N-Halo Ethanoyl Route N-halo ethanoyl derivatives Cyclization, alkali reaction High yield, adaptable Racemization risk
Hydrogenation of Methylol Methylol derivatives Catalytic hydrogenation High purity Requires careful control

Q & A

Q. What are the recommended synthetic routes for N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride, and how can purity be optimized?

Methodological Answer: A common approach involves nucleophilic addition between 2-methylmorpholine and a chloroethyl isocyanate derivative, followed by hydrochlorination. For example:

React 2-methylmorpholine with 2-chloroethyl isocyanate in anhydrous diethyl ether, yielding the carboxamide intermediate .

Purify via recrystallization in dichloromethane/ether, then treat with HCl gas to form the hydrochloride salt.

Optimize purity (>98%) using reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) .

Critical Parameters:

  • Moisture control during isocyanate reactions to prevent hydrolysis.
  • Use of inert atmosphere (N₂/Ar) to avoid side reactions.

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is required:

  • NMR Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., morpholine ring protons at δ 3.4–4.1 ppm; hydroxyethyl group at δ 3.6–3.8 ppm) .
  • Mass Spectrometry (MS): Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₉H₁₈ClN₂O₃).
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for morpholine carboxamide analogs .
  • HPLC-UV: Monitor purity at 254 nm (retention time ~8–10 min under gradient elution) .

Q. How should stability studies be designed for this compound under varying pH and temperature conditions?

Methodological Answer: Follow ICH Q1A guidelines:

Forced Degradation:

  • Acid/Base Hydrolysis: Incubate in 0.1 M HCl/NaOH at 60°C for 24 hrs.
  • Oxidative Stress: Expose to 3% H₂O₂ at 25°C for 6 hrs.
  • Thermal Stress: Heat at 80°C for 48 hrs.

Analytical Monitoring:

  • Track degradation products via LC-MS and compare impurity profiles to pharmacopeial standards (e.g., EP/ICH guidelines) .

Key Findings:

  • Morpholine rings are prone to hydrolysis under acidic conditions.
  • Hydroxyethyl groups may oxidize, requiring antioxidants in formulations.

Advanced Research Questions

Q. How can reaction yields be improved in large-scale synthesis, and what catalytic systems are viable?

Methodological Answer:

  • Solvent Optimization: Replace diethyl ether with THF or DMF to enhance solubility of intermediates .
  • Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate carboxamide formation (yield increase from 65% to >85%) .
  • Process Analytics: Implement in-line FTIR to monitor reaction progress and reduce byproduct formation.

Data-Driven Example:

ConditionYield (%)Purity (%)
Diethyl Ether6592
THF + DMAP8897

Q. What strategies resolve contradictions in bioactivity data across different research groups?

Methodological Answer: Contradictions often arise from:

  • Impurity Variability: Compare impurity profiles using LC-MS; e.g., trace N-oxide byproducts (≤0.5%) may antagonize target receptors .
  • Assay Conditions: Standardize in vitro protocols (e.g., cell line passage number, serum-free media for CNS studies).
  • Structural Confirmation: Verify batch identity via 2D NMR (HSQC, HMBC) to rule out isomerization .

Case Study:
A 2020 study attributed neuroprotective effects to the compound, while a 2023 study reported toxicity. LC-MS revealed the latter used a batch contaminated with N-dealkylated impurities (0.8%), altering bioactivity .

Q. How can this compound be integrated into nanoparticle delivery systems for targeted CNS applications?

Methodological Answer:

  • Nanocarrier Design: Encapsulate in TPGS-PLGA nanoparticles (size: 80–120 nm) using emulsion-solvent evaporation:
    • Dissolve compound and PLGA in dichloromethane.
    • Emulsify with TPGS (0.5% w/v) in aqueous phase.
    • Optimize drug loading (>8%) by adjusting PLGA:compound ratio (e.g., 2:1) .
  • In Vitro Release: Use dialysis (PBS pH 7.4, 37°C) to measure sustained release over 72 hrs.

Performance Metrics:

ParameterResult
Encapsulation Efficiency82% ± 3%
Cmax (plasma)12 µM
Brain Biodistribution3× higher vs. free drug

Q. What computational methods predict metabolic pathways and potential toxicity?

Methodological Answer:

  • In Silico Tools:
    • ADMET Predictor: Simulate hepatic metabolism (CYP3A4/2D6-mediated oxidation).
    • Meteor Nexus: Identify probable metabolites (e.g., hydroxylation at morpholine ring).
  • Validation: Compare predictions to in vitro microsomal assays (human liver S9 fractions) .

Predicted Metabolites:

N-Oxide derivative (m/z +16).

Hydroxyethyl cleavage product.

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Standardized Assays: Use MTT or Resazurin assays with matched incubation times (24–48 hrs).
  • Control for pH: Test hydrochloride salt vs. free base (e.g., pH 7.4 buffer to mimic physiological conditions) .
  • Mechanistic Studies: Perform ROS assays or caspase-3 activation to differentiate apoptotic vs. necrotic pathways.

Example Data:

Cell LineIC₅₀ (µM)Mechanism
SH-SY5Y (neuronal)45Apoptosis
HEK293 (renal)>100No cytotoxicity

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride
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N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.